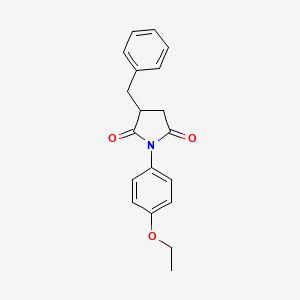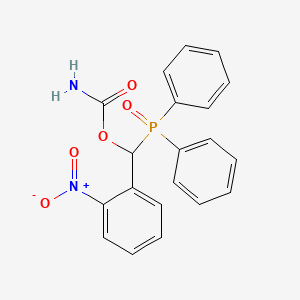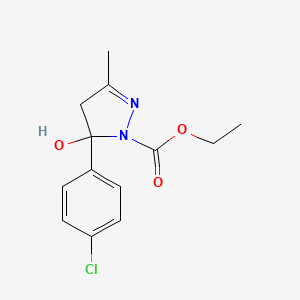![molecular formula C18H16Cl2N2O3 B5120760 2-cyano-3-[5-(3,4-dichlorophenyl)-2-furyl]-N-(3-methoxypropyl)acrylamide](/img/structure/B5120760.png)
2-cyano-3-[5-(3,4-dichlorophenyl)-2-furyl]-N-(3-methoxypropyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-3-[5-(3,4-dichlorophenyl)-2-furyl]-N-(3-methoxypropyl)acrylamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as A-769662 and is a potent activator of AMP-activated protein kinase (AMPK). AMPK is an enzyme that plays a crucial role in regulating cellular energy metabolism and has been implicated in a variety of physiological and pathological processes.
Mecanismo De Acción
A-769662 activates AMPK by binding to the γ-subunit of the enzyme. This binding causes a conformational change in the enzyme, which leads to increased activity. AMPK activation leads to the phosphorylation of several downstream targets, including acetyl-CoA carboxylase (ACC) and mammalian target of rapamycin (mTOR). Phosphorylation of these targets leads to inhibition of fatty acid synthesis and protein synthesis, respectively.
Biochemical and Physiological Effects:
The biochemical and physiological effects of A-769662 are primarily related to the activation of AMPK. AMPK activation leads to increased glucose uptake and oxidation, inhibition of fatty acid synthesis, and activation of mitochondrial biogenesis. A-769662 has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, A-769662 has been shown to inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
A-769662 has several advantages for use in lab experiments. It is a potent and selective activator of AMPK, which allows for precise control of the activation of the enzyme. A-769662 is also relatively stable and can be stored for extended periods without degradation. However, there are also limitations to the use of A-769662 in lab experiments. It has been shown to have off-target effects on other enzymes, which can complicate data interpretation. In addition, the high potency of A-769662 can lead to non-specific effects, which can also complicate data interpretation.
Direcciones Futuras
There are several future directions for research on A-769662. One area of interest is the development of more selective activators of AMPK that do not have off-target effects. Another area of interest is the investigation of the role of AMPK in aging and age-related diseases. Finally, the use of A-769662 in combination with other drugs or therapies for the treatment of cancer and other diseases is an area of active research.
Métodos De Síntesis
The synthesis of A-769662 is a complex process that involves several steps. The first step involves the reaction of 2,3-dichlorobenzaldehyde with furfural in the presence of a base to form a chalcone intermediate. The chalcone intermediate is then reacted with 3-methoxypropylamine in the presence of a reducing agent to form the final product, A-769662. The synthesis method of A-769662 has been extensively optimized and modified to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
A-769662 has been used in a variety of scientific research applications due to its ability to activate AMPK. AMPK activation has been shown to have a wide range of physiological and pathological effects, including regulation of glucose and lipid metabolism, reduction of inflammation, and inhibition of cancer cell proliferation. A-769662 has been used in studies investigating the role of AMPK in diabetes, obesity, cancer, and cardiovascular disease.
Propiedades
IUPAC Name |
(E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-(3-methoxypropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O3/c1-24-8-2-7-22-18(23)13(11-21)9-14-4-6-17(25-14)12-3-5-15(19)16(20)10-12/h3-6,9-10H,2,7-8H2,1H3,(H,22,23)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFLCKXQWBQMOR-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=CC1=CC=C(O1)C2=CC(=C(C=C2)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)/C(=C/C1=CC=C(O1)C2=CC(=C(C=C2)Cl)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-(3-methoxypropyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-diethyl-N'-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B5120680.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-methoxybenzamide](/img/structure/B5120681.png)


![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-phenyl-2-propen-1-one](/img/structure/B5120705.png)
![N-(2-furylmethyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5120712.png)
![N-isopropyl-3-methyl-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]benzenesulfonamide](/img/structure/B5120719.png)

![2,4-dichloro-N'-[(2,4-dimethylphenoxy)acetyl]benzohydrazide](/img/structure/B5120753.png)
![3-[(4-bromo-3-chlorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5120758.png)

![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5120773.png)

